molecular formula C16H16O B14380035 3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol CAS No. 89962-78-7

3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol

Cat. No.: B14380035
CAS No.: 89962-78-7
M. Wt: 224.30 g/mol
InChI Key: CIYKMXGQVXXKNC-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2,3-dihydro-1H-inden-1-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-indene with a suitable phenolic precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like ethanol. The mixture is typically heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the phenolic hydroxyl group to scavenge free radicals and inhibit oxidative stress. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A structurally related compound with a ketone group instead of a phenolic hydroxyl group.

    2-Methylphenol (o-Cresol): A simpler phenolic compound lacking the 2,3-dihydro-1H-inden-1-yl group.

Uniqueness

3-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol is unique due to the presence of both the 2,3-dihydro-1H-inden-1-yl group and the phenolic hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89962-78-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-1-yl)-2-methylphenol

InChI

InChI=1S/C16H16O/c1-11-13(7-4-8-16(11)17)15-10-9-12-5-2-3-6-14(12)15/h2-8,15,17H,9-10H2,1H3

InChI Key

CIYKMXGQVXXKNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C2CCC3=CC=CC=C23

Origin of Product

United States

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